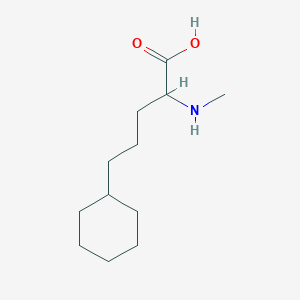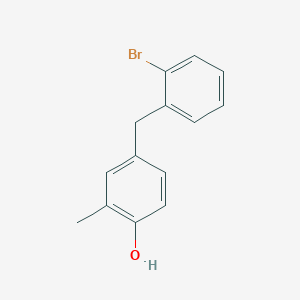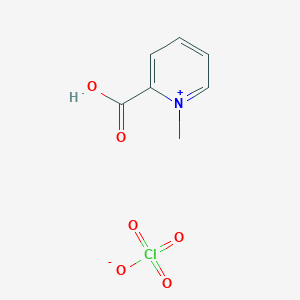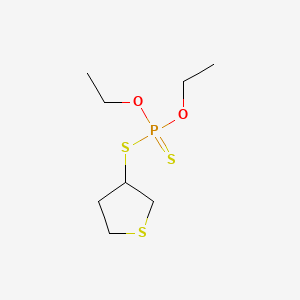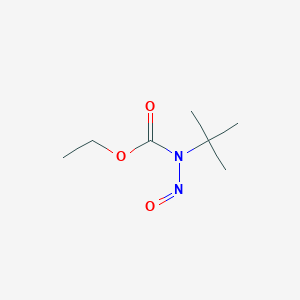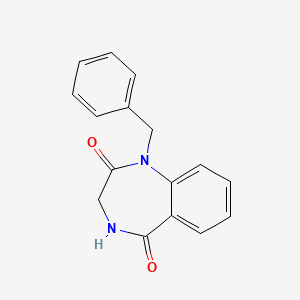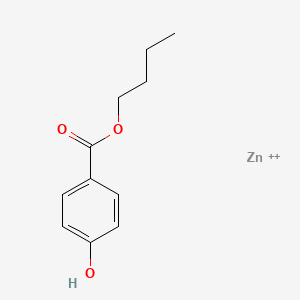
zinc;butyl 4-hydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc;butyl 4-hydroxybenzoate is a coordination compound formed by the interaction of zinc ions with butyl 4-hydroxybenzoate. Zinc is an essential trace element involved in numerous biological functions, including enzyme activity and immune response .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of zinc;butyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with 1-butanol in the presence of an acid catalyst such as sulfuric acid . The resulting butyl 4-hydroxybenzoate is then reacted with zinc salts, such as zinc acetate or zinc chloride, under controlled conditions to form the coordination compound .
Industrial Production Methods
Industrial production of butyl 4-hydroxybenzoate involves large-scale esterification processes, where 4-hydroxybenzoic acid and 1-butanol are reacted in the presence of an acid catalyst. The reaction mixture is then purified through distillation and recrystallization to obtain high-purity butyl 4-hydroxybenzoate . The coordination with zinc is achieved through controlled addition of zinc salts to the purified ester under specific conditions .
Análisis De Reacciones Químicas
Types of Reactions
Zinc;butyl 4-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Substitution: The ester group in butyl 4-hydroxybenzoate can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines and thiols can react with the ester group under basic conditions.
Major Products
Oxidation: Zinc oxide and various organic by-products.
Substitution: Substituted benzoates and corresponding nucleophiles.
Aplicaciones Científicas De Investigación
Zinc;butyl 4-hydroxybenzoate has diverse applications in scientific research:
Mecanismo De Acción
The antimicrobial activity of zinc;butyl 4-hydroxybenzoate is attributed to the disruption of microbial cell membranes and inhibition of essential enzymes . Zinc ions interfere with the function of bacterial enzymes, while butyl 4-hydroxybenzoate disrupts the lipid bilayer of microbial cells, leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-hydroxybenzoate (methylparaben): Another paraben with similar antimicrobial properties but different solubility and stability profiles.
Ethyl 4-hydroxybenzoate (ethylparaben): Similar to butylparaben but with a shorter alkyl chain, affecting its antimicrobial efficacy and solubility.
Propyl 4-hydroxybenzoate (propylparaben): Similar antimicrobial properties but different physical and chemical characteristics due to the varying alkyl chain length.
Uniqueness
Zinc;butyl 4-hydroxybenzoate is unique due to the combination of zinc’s biological importance and butyl 4-hydroxybenzoate’s preservative properties.
Propiedades
Número CAS |
5434-74-2 |
|---|---|
Fórmula molecular |
C11H14O3Zn+2 |
Peso molecular |
259.6 g/mol |
Nombre IUPAC |
zinc;butyl 4-hydroxybenzoate |
InChI |
InChI=1S/C11H14O3.Zn/c1-2-3-8-14-11(13)9-4-6-10(12)7-5-9;/h4-7,12H,2-3,8H2,1H3;/q;+2 |
Clave InChI |
AZTWNHAKDDOMEM-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C1=CC=C(C=C1)O.[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



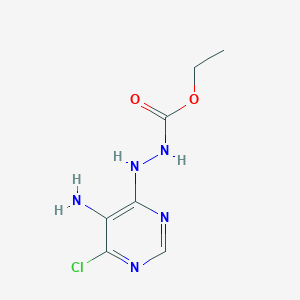
![4,6-Dimethoxy-3a,4,6,6a-tetramethyltetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-2-ol 2-oxide](/img/structure/B14731335.png)
![1H-Pyrrolo[1,2-a]indole, 2,3,9,9a-tetrahydro-](/img/structure/B14731340.png)

